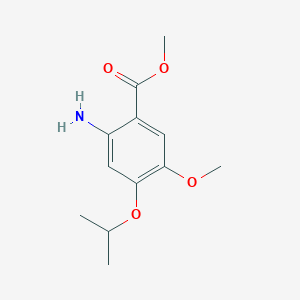

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate

Description

Propriétés

IUPAC Name |

methyl 2-amino-5-methoxy-4-propan-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-7(2)17-11-6-9(13)8(12(14)16-4)5-10(11)15-3/h5-7H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYREQYBSSODKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475883 | |

| Record name | methyl 2-amino-4-isopropoxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50413-53-1 | |

| Record name | methyl 2-amino-4-isopropoxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate CAS number

An In-depth Technical Guide to Methyl 2-amino-4-isopropoxy-5-methoxybenzoate

Authored by: A Senior Application Scientist

Introduction

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is a substituted anthranilate derivative. While a specific CAS number for this compound is not readily found in major chemical databases, its structural analogs, such as Methyl 2-amino-4,5-dimethoxybenzoate, are recognized as valuable intermediates in pharmaceutical synthesis. This guide aims to provide a comprehensive technical overview of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate, including its predicted properties, a plausible synthetic route, and its potential applications in drug discovery and development. The insights provided are based on established chemical principles and data from closely related molecules.

The core structure, a substituted benzene ring with amino, methoxy, and methyl ester functionalities, makes it a versatile scaffold for building more complex molecules.[1] The presence of the isopropoxy group, in particular, can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, potentially enhancing its lipophilicity and metabolic stability.

Predicted Physicochemical Properties

Based on the analysis of structurally similar compounds, the following table summarizes the predicted physicochemical properties of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate.

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C12H17NO4 | Based on the addition of an isopropyl group (C3H7) to a methoxybenzoate backbone. |

| Molecular Weight | ~239.27 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline powder | Similar compounds like Methyl 4-Amino-2-methoxybenzoate are described as such.[1] |

| Solubility | Good solubility in organic solvents (e.g., ethanol, methanol, DMF); limited solubility in water. | This is a common characteristic for substituted aromatic esters.[1] |

| Melting Point | Expected to be in a similar range to related compounds (e.g., 155-159°C for Methyl 4-Amino-2-methoxybenzoate).[1] | The exact value would depend on the crystal lattice energy. |

Proposed Synthesis

A plausible synthetic route to Methyl 2-amino-4-isopropoxy-5-methoxybenzoate can be designed starting from a readily available precursor, such as p-aminosalicylic acid. The proposed multi-step synthesis involves protection of the amino group, methylation, introduction of the isopropoxy group, nitration, and final reduction.

Experimental Protocol: A Proposed Synthetic Pathway

-

Protection of the Amino Group: The amino group of 4-aminosalicylic acid is first protected, for instance, by acetylation with acetic anhydride, to prevent side reactions in subsequent steps.

-

Esterification: The carboxylic acid is converted to its methyl ester using methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Williamson Ether Synthesis for Isopropylation: The hydroxyl group at the 4-position is then alkylated with 2-bromopropane in the presence of a base like potassium carbonate to introduce the isopropoxy group.

-

Nitration: The aromatic ring is nitrated to introduce a nitro group, which will be subsequently reduced to the desired amino group. This step requires careful control of reaction conditions to ensure regioselectivity.

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as iron powder in acetic acid.[2]

-

Deprotection: The protecting group on the initial amino function is removed to yield the final product.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic pathway for Methyl 2-amino-4-isopropoxy-5-methoxybenzoate.

Characterization and Quality Control

To confirm the identity and purity of the synthesized Methyl 2-amino-4-isopropoxy-5-methoxybenzoate, a battery of analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial to confirm the molecular structure, showing the characteristic peaks for the aromatic protons, the methyl ester, the methoxy group, and the isopropoxy group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the compound. A purity of ≥98% is typically required for use in further synthetic applications.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy would show the characteristic absorption bands for the functional groups present, such as the N-H stretches of the amino group and the C=O stretch of the ester.

Applications in Drug Discovery and Development

Substituted anthranilates are important building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals.[1][3] Methyl 2-amino-4-isopropoxy-5-methoxybenzoate could serve as a key intermediate in the synthesis of novel therapeutic agents. For instance, related compounds are used in the development of antipsychotic drugs.[4][5]

The unique substitution pattern of this molecule offers several avenues for further chemical modification, allowing for the exploration of new chemical space in drug discovery programs. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems.

Role in a Drug Discovery Workflow

Caption: Potential role in a typical drug discovery workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is not available, general precautions for handling similar aromatic amines and esters should be followed.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate, while not a widely cataloged compound, represents a potentially valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established organic chemistry methodologies. The structural motifs present in this molecule are found in numerous biologically active compounds, suggesting that it could serve as a key intermediate in the development of new therapeutics. Further research into the synthesis and applications of this and related compounds is warranted to fully explore their potential.

References

-

PubChem. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. [Link]

-

Eureka. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. [Link]

-

Wavelength Pharmaceuticals. Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists. [Link]

- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

PubChem. Methyl 2-amino-5-methoxybenzoate. [Link]

- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 6. fishersci.se [fishersci.se]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate

Abstract: This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate, a substituted aromatic ester of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust predictive framework. By examining structurally analogous compounds, we extrapolate key physicochemical parameters, including molecular weight, melting point, boiling point, and solubility. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties, emphasizing the principles of structural validation through spectroscopic methods. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for the characterization of this and similar novel chemical entities.

Introduction and Statement on Data Availability

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is a complex substituted anthranilate derivative. Its structure, featuring an amino group, a methyl ester, and two distinct alkoxy substituents (methoxy and isopropoxy), suggests its potential as a versatile building block in the synthesis of heterocyclic compounds and pharmacologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in laboratory synthesis, process development, and formulation.

As of the date of this publication, direct experimental data for Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is not extensively reported in publicly accessible scientific literature or chemical databases. This guide, therefore, adopts a dual approach:

-

Predictive Analysis: We will establish the expected physicochemical properties by a comparative analysis of structurally related molecules for which experimental data are available. This method allows for scientifically grounded estimations that can guide initial experimental design.

-

Methodological Guidance: We will provide detailed, step-by-step protocols for the experimental determination and validation of these properties. This ensures that researchers can empirically verify the predicted data and establish a comprehensive profile for this compound.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical compound is to define its precise molecular structure and associated identifiers.

-

IUPAC Name: methyl 2-amino-4-isopropoxy-5-methoxybenzoate

-

Molecular Formula: C₁₂H₁₇NO₄

-

Molecular Weight (Monoisotopic Mass): 239.1158 g/mol

-

CAS Number: Not assigned.

The chemical structure consists of a benzene ring substituted with five groups at positions 1 through 5: a methyl carboxylate (-COOCH₃), an amino group (-NH₂), a methoxy group (-OCH₃), an isopropoxy group (-OCH(CH₃)₂), and a hydrogen atom. The relative positions of these substituents are critical for the molecule's chemical reactivity and physical behavior.

Caption: Molecular Structure of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate.

Physicochemical Properties: A Comparative Analysis

To predict the properties of the target compound, we will analyze data from structurally similar molecules. The key differences—an isopropoxy group versus a methoxy group or a chloropropoxy group—provide a basis for extrapolation.

| Property | Methyl 2-amino-4,5-dimethoxybenzoate | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate[1] | Predicted: Methyl 2-amino-4-isopropoxy-5-methoxybenzoate |

| CAS Number | 26759-46-6 | 214470-59-4 | Not Assigned |

| Molecular Formula | C₁₀H₁₃NO₄ | C₁₂H₁₆ClNO₄ | C₁₂H₁₇NO₄ |

| Molecular Weight | 211.22 g/mol | 273.71 g/mol | 239.27 g/mol |

| Appearance | White to light yellow powder/crystal | Solid (Predicted) | White to off-white solid |

| Melting Point | 128.0 to 131.0 °C | Not available | ~115 - 125 °C |

| Boiling Point | Not available | Not available | > 350 °C (Predicted) |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Sparingly soluble in water, soluble in organic solvents | Low solubility in water; Soluble in methanol, ethanol, DMSO, ethyl acetate |

Expert Rationale for Predictions:

-

Melting Point: The analogue, Methyl 2-amino-4,5-dimethoxybenzoate, has a melting point of 128-131°C. Replacing a methoxy group with a bulkier, slightly less polar isopropoxy group may disrupt crystal lattice packing, leading to a moderately lower melting point. The presence of both amino and ester groups allows for hydrogen bonding, ensuring the compound is a solid at room temperature.

-

Boiling Point: Due to its relatively high molecular weight and polar functional groups, a high boiling point is expected, likely requiring vacuum distillation to prevent decomposition.

-

Solubility: The presence of polar amino, ester, and ether functionalities will be offset by the nonpolar aromatic ring and the isopropyl group. Therefore, solubility in nonpolar solvents like hexanes will be low, while good solubility is expected in polar organic solvents. Water solubility will be minimal due to the overall hydrophobic character of the molecule.

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical fact, rigorous experimental validation is necessary. The following protocols are standard in the field of synthetic chemistry for characterizing a new molecular entity.

Workflow for Characterization

The logical flow for characterizing a newly synthesized compound like Methyl 2-amino-4-isopropoxy-5-methoxybenzoate involves purification followed by a battery of analytical techniques to confirm both its structure and purity.

Caption: Standard workflow for the purification and characterization of a novel organic compound.

Melting Point Determination

Principle: The melting point is a highly sensitive indicator of purity. A sharp melting range (typically < 1°C) is characteristic of a pure crystalline solid.

-

Sample Preparation: Ensure the sample is completely dry and free of solvent. Grind a small amount (2-3 mg) of the crystalline solid into a fine powder.

-

Capillary Loading: Tightly pack the powder into a glass capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Trustworthiness: Perform the measurement in triplicate to ensure reproducibility. The narrowness of the range serves as a self-validating check on purity.

Solubility Screening

Principle: Solubility is governed by the "like dissolves like" principle. This screening establishes suitable solvents for reactions, purification, and formulation.

-

Solvent Selection: Prepare a panel of representative solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Procedure: To 10 mg of the compound in a small test tube, add the selected solvent dropwise (e.g., 0.1 mL increments) with vortexing at ambient temperature.

-

Observation: Observe the amount of solvent required to fully dissolve the sample.

-

Classification: Classify solubility qualitatively:

-

Very Soluble: < 30 mg/mL

-

Soluble: 30-100 mg/mL

-

Sparingly Soluble: 100-1000 mg/mL

-

Insoluble: > 1000 mg/mL

-

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The expected ¹H and ¹³C NMR chemical shifts are critical for structural validation. A key technique for distinguishing this isomer from others is Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons that are 2-3 bonds away.[2]

-

¹H NMR:

-

Aromatic Protons: Two singlets are expected in the aromatic region (~6.0-7.5 ppm), corresponding to the protons at C-3 and C-6.

-

Amino Protons: A broad singlet for the -NH₂ protons (~4.0-5.0 ppm), which is exchangeable with D₂O.

-

Isopropoxy Group: A septet for the -CH proton (~4.5 ppm) and a doublet for the two -CH₃ groups (~1.3 ppm).

-

Methoxy Group: A sharp singlet for the -OCH₃ protons (~3.8 ppm).

-

Ester Methyl Group: A sharp singlet for the -COOCH₃ protons (~3.85 ppm).

-

-

¹³C NMR: Distinct signals for all 12 carbons, including the carbonyl carbon of the ester (~168 ppm) and the aromatic carbons attached to oxygen (~140-155 ppm).

-

HMBC Validation: A crucial correlation would be observed between the proton on the isopropoxy methine (-CH) and the aromatic carbon at C-4, confirming the position of the isopropoxy group. Similarly, correlations from the methoxy protons to C-5 would verify its location.[2]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight and fragmentation patterns.

-

Expected Data: High-Resolution Mass Spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₇NO₄ + H⁺ ≈ 240.1230). This provides definitive confirmation of the molecular formula.

-

Fragmentation: Common fragmentation patterns would involve the loss of the methyl group from the ester or the methoxy group, and cleavage of the isopropoxy group.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

-

Expected Peaks:

-

N-H Stretch: Two characteristic sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic C-H.

-

C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the ester carbonyl.

-

C-O Stretch: Strong absorptions in the 1200-1300 cm⁻¹ region for the ester and ether linkages.

-

C=C Stretch: Peaks in the 1500-1600 cm⁻¹ range for the aromatic ring.

-

Conclusion

While direct experimental data for Methyl 2-amino-4-isopropoxy-5-methoxybenzoate remains scarce, this guide provides a robust framework for understanding its physical properties. Through comparative analysis of structurally related compounds, we predict it to be a crystalline solid with a melting point in the range of 115-125°C and characteristic solubility in polar organic solvents. The detailed experimental and spectroscopic protocols outlined herein provide a clear pathway for researchers to empirically validate these predictions, confirm the compound's structure with high fidelity, and establish a comprehensive physicochemical profile necessary for its application in research and development.

References

-

PubChem. (n.d.). Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Navigating the Crucial Terrain of Solubility: A Technical Guide for Methyl 2-Amino-4-isopropoxy-5-methoxybenzoate

For the attention of Researchers, Scientists, and Drug Development Professionals

More importantly, this guide equips researchers with the foundational knowledge and detailed experimental protocols to determine the solubility of this compound and others like it with precision and confidence. By understanding the "why" behind the "how," scientists can navigate the complexities of solubility determination and apply this critical data to accelerate the drug development pipeline.[4][5]

The Imperative of Solubility in Drug Discovery

The journey of a drug from a promising molecule to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle.[1] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[1][2] Therefore, early and accurate assessment of solubility is paramount for:

-

Informing Formulation Strategies: Solubility data dictates the choice of excipients, delivery systems (e.g., oral, parenteral), and the feasibility of developing a stable and bioavailable dosage form.[4]

-

Predicting Bioavailability: Poor solubility often correlates with low and variable oral bioavailability, hindering a drug's clinical potential.[3]

-

Guiding Lead Optimization: During the discovery phase, solubility data helps in selecting drug candidates with favorable physicochemical properties, reducing the risk of late-stage failures.[4][5]

Predicted Solubility Profile of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate

Based on its molecular structure, which features both polar (amino, ester, methoxy) and non-polar (isopropyl, benzene ring) moieties, a qualitative prediction of solubility in various common solvents can be made. The presence of the isopropoxy group, in comparison to a methoxy group, is expected to slightly increase its lipophilicity. The following table provides a predicted solubility profile based on data from structurally similar compounds such as methyl 2-amino-4,5-dimethoxybenzoate and other substituted benzoates.[6][7]

| Solvent Class | Common Solvents | Predicted Qualitative Solubility | Rationale |

| Aqueous Solutions | Water, Buffered Solutions (pH 1-9) | Poorly Soluble | The aromatic ring and isopropoxy group contribute to hydrophobicity. The amino group offers some potential for salt formation at acidic pH to enhance solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Freely Soluble | The polar hydroxyl group of alcohols can hydrogen bond with the amino and ester functionalities of the compound.[7] |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are effective at solvating moderately polar organic compounds.[7] |

| Ketones | Acetone | Soluble | Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic molecules.[7] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | These solvents are good at dissolving compounds with moderate polarity. |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Freely Soluble | These are strong, polar aprotic solvents that can effectively solvate a wide array of organic compounds.[7] |

Foundational Experimental Techniques for Solubility Determination

To move beyond prediction and obtain precise, quantitative solubility data, rigorous experimental methods are essential. The "shake-flask" method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[8][9][10] For ionizable compounds, potentiometric titration offers an elegant approach to determine the solubility of the free acid or base form.

The Shake-Flask Method: A Protocol for Equilibrium Solubility

The shake-flask method involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.[9][10]

Protocol:

-

Preparation: Add an excess amount of finely powdered Methyl 2-amino-4-isopropoxy-5-methoxybenzoate to a series of vials containing the chosen solvent systems (e.g., water, pH-buffered solutions, organic solvents). Ensure enough solid is present to maintain a saturated solution with visible excess solid.[10]

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11][12] The time to reach equilibrium can vary and should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by:

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): The most common and accurate method. A calibration curve with known concentrations of the compound is required.[13]

-

UV-Vis Spectroscopy: Suitable if the compound has a strong chromophore and no interfering substances are present. A calibration curve is also necessary.[13]

-

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.[10]

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.[14]

-

Agitation: Increases the surface area of the solid in contact with the solvent, accelerating the attainment of equilibrium.

-

Equilibration Time: Sufficient time is necessary to ensure that the dissolution process has reached a true equilibrium state.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric Titration: For Ionizable Compounds

For compounds with an ionizable group, such as the amino group in Methyl 2-amino-4-isopropoxy-5-methoxybenzoate, potentiometric titration is a powerful technique to determine the intrinsic solubility (solubility of the neutral form) and the pKa.[15][16]

Protocol:

-

Sample Preparation: Prepare a solution of the compound in a co-solvent (e.g., methanol or DMSO) to ensure complete initial dissolution.

-

Titration Setup: Use a calibrated pH electrode and an automated titrator. The titration vessel should contain a known volume of acidic water (e.g., 0.01 M HCl).[17]

-

Titration: Add a small, precise volume of the compound's stock solution to the acidic water. Titrate this solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).[17] Record the pH and the volume of titrant added throughout the titration.

-

Data Analysis: The point at which the compound begins to precipitate is indicated by a deviation in the titration curve. The Henderson-Hasselbalch equation can be used to calculate the pKa from the titration data before precipitation. The intrinsic solubility can then be calculated from the pH at the point of precipitation and the pKa.[15]

Expertise in Interpretation:

-

The amino group on the benzene ring is basic and will be protonated at low pH. As the pH is increased by the addition of NaOH, the compound will become deprotonated and less soluble, eventually leading to precipitation.

-

This method is particularly valuable as it provides both solubility and pKa data in a single experiment, offering a more complete physicochemical profile of the compound.[15]

Caption: Conceptual workflow of potentiometric titration for solubility and pKa determination.

Conclusion: From Data to Drug Development Insight

The solubility of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is a critical parameter that will significantly influence its development pathway. While predictive data based on structural analogs provides a valuable starting point, the experimental determination of its solubility through robust methods like the shake-flask and potentiometric titration is indispensable. The protocols and underlying principles detailed in this guide provide a comprehensive framework for researchers to generate accurate and reliable solubility data. This, in turn, will empower informed decision-making in formulation development, lead optimization, and ultimately, the successful translation of a promising molecule into a safe and effective medicine.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

PubChem. (n.d.). Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Flis, O., Lovrić, J., & Radić, N. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 9239–9245. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. [Link]

-

Popa, M. (2020). The Importance of Solubility for New Drug Molecules. Pharmacy, 8(2), 86. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Chemistry LibreTexts. (2021). 11.2: Potentiometric Methods. [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

-

Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

ChemBeast. (n.d.). Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists. [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. crystallizationsystems.com [crystallizationsystems.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. enamine.net [enamine.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. scielo.br [scielo.br]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 2-amino-4-isopropoxy-5-methoxybenzoate, a substituted aminobenzoate with potential applications in pharmaceutical research and development. As this specific molecule is not extensively detailed in publicly available literature, this guide outlines a rational and efficient multi-step synthesis based on established organic chemistry principles and analogous transformations found in the synthesis of structurally related compounds. The proposed route commences with commercially available 4-hydroxy-3-methoxybenzoic acid and proceeds through a series of strategic protection, nitration, etherification, reduction, and esterification steps. This document provides a detailed experimental protocol for each transformation, a summary of expected quantitative data, and visual representations of the synthetic workflow to aid in laboratory execution. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction and Strategic Rationale

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is a complex substituted aromatic compound. While its direct applications are not widely documented, its structural motifs are present in various pharmacologically active molecules. Substituted aminobenzoates are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anesthetics, anti-inflammatory agents, and kinase inhibitors. The strategic placement of amino, isopropoxy, and methoxy groups on the benzene ring offers multiple points for further chemical modification, making it a valuable building block in medicinal chemistry.

The synthetic strategy outlined in this guide was designed to be robust, efficient, and scalable. The chosen starting material, 4-hydroxy-3-methoxybenzoic acid, is a cost-effective and readily available precursor. The synthesis proceeds through the following key transformations:

-

Protection of the Carboxylic Acid: To prevent unwanted side reactions during subsequent steps, the carboxylic acid is first converted to its methyl ester.

-

Regioselective Nitration: The introduction of a nitro group is a critical step to ultimately install the amino functionality at the desired C2 position. The directing effects of the existing hydroxyl and methoxy groups are leveraged for regiocontrol.

-

Williamson Ether Synthesis: The isopropoxy group is introduced via a classic Williamson ether synthesis, a reliable and high-yielding reaction.

-

Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding the target amino functionality.

-

Final Esterification (if necessary): Depending on the stability of the ester throughout the sequence, a final esterification step might be required.

This logical sequence of reactions ensures high yields and minimizes the formation of side products, simplifying purification procedures.

Visualizing the Synthetic Pathway

The overall workflow for the synthesis of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is depicted in the following diagram.

Caption: Proposed synthetic route for Methyl 2-amino-4-isopropoxy-5-methoxybenzoate.

Detailed Experimental Protocols

This section provides step-by-step methodologies for each key transformation in the synthesis.

Step 1: Esterification of 4-Hydroxy-3-methoxybenzoic Acid

Rationale: The protection of the carboxylic acid as a methyl ester is crucial to prevent its interference with the subsequent nitration and etherification reactions. Fischer-Speier esterification using methanol in the presence of a catalytic amount of sulfuric acid is a classic and efficient method for this transformation.

Protocol:

-

To a solution of 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 4-hydroxy-3-methoxybenzoate as a solid.

Step 2: Nitration of Methyl 4-hydroxy-3-methoxybenzoate

Rationale: The introduction of the nitro group at the C2 position is directed by the activating hydroxyl and methoxy groups. The use of a nitrating mixture of nitric acid and sulfuric acid at low temperatures helps to control the regioselectivity and prevent over-nitration.

Protocol:

-

Add Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) to concentrated sulfuric acid (5 vol) at 0 °C with stirring.

-

To this solution, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 vol) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the solid under vacuum to yield Methyl 4-hydroxy-3-methoxy-2-nitrobenzoate.

Step 3: Etherification of Methyl 4-hydroxy-3-methoxy-2-nitrobenzoate

Rationale: The Williamson ether synthesis is a reliable method for forming the isopropoxy group. A weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group, and a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction with isopropyl bromide.

Protocol:

-

To a solution of Methyl 4-hydroxy-3-methoxy-2-nitrobenzoate (1.0 eq) in acetone (10 vol), add potassium carbonate (2.0 eq) and isopropyl bromide (1.5 eq).

-

Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

-

After completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain Methyl 4-isopropoxy-3-methoxy-2-nitrobenzoate.

Step 4: Reduction of Methyl 4-isopropoxy-3-methoxy-2-nitrobenzoate

Rationale: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is a clean method, but for laboratory-scale synthesis, reduction with a metal in acidic or neutral media, such as iron in the presence of ammonium chloride, is a practical and effective alternative.[1] This method is often preferred for its selectivity and mild reaction conditions.

Protocol:

-

To a mixture of Methyl 4-isopropoxy-3-methoxy-2-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1, 10 vol), add ammonium chloride (1.0 eq) and iron powder (5.0 eq).[1]

-

Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite and wash the celite pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure Methyl 2-amino-4-isopropoxy-5-methoxybenzoate.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis. Yields are estimates based on analogous reactions and may vary depending on experimental conditions and scale.

| Step | Starting Material | Reagents | Product | Expected Yield (%) |

| 1 | 4-Hydroxy-3-methoxybenzoic Acid | Methanol, H₂SO₄ | Methyl 4-hydroxy-3-methoxybenzoate | 90-95 |

| 2 | Methyl 4-hydroxy-3-methoxybenzoate | HNO₃, H₂SO₄ | Methyl 4-hydroxy-3-methoxy-2-nitrobenzoate | 75-85 |

| 3 | Methyl 4-hydroxy-3-methoxy-2-nitrobenzoate | Isopropyl Bromide, K₂CO₃ | Methyl 4-isopropoxy-3-methoxy-2-nitrobenzoate | 85-95 |

| 4 | Methyl 4-isopropoxy-3-methoxy-2-nitrobenzoate | Fe, NH₄Cl | Methyl 2-amino-4-isopropoxy-5-methoxybenzoate | 80-90 |

Conclusion and Future Perspectives

This technical guide has detailed a logical and experimentally sound synthetic route for the preparation of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate. The proposed pathway utilizes common and well-established chemical transformations, ensuring a high degree of success for researchers in a laboratory setting. The provided step-by-step protocols, along with the rationale behind each experimental choice, are intended to empower scientists to not only reproduce this synthesis but also to adapt and optimize it for their specific needs.

The availability of this versatile building block opens up avenues for the synthesis of novel and potentially bioactive molecules. Further derivatization of the amino and ester functionalities could lead to the development of new chemical entities with applications in drug discovery and materials science. The principles and techniques described herein are foundational and can be applied to the synthesis of a wide array of other substituted aromatic compounds.

References

-

Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka. Retrieved from [Link]

- Google Patents. United States Patent.

- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

Patsnap. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Eureka. Retrieved from [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

Sources

Biological activity of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate

An In-Depth Technical Guide on the Biological Activity of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Novel Benzoate Derivative

To the researchers, scientists, and pioneers in drug development, this guide delves into the prospective biological landscape of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate. While direct empirical data on this specific molecule is nascent, its structural architecture, a substituted aminobenzoate, places it in a family of compounds with a rich and diverse pharmacological history. This document, therefore, adopts a predictive and investigative approach. By examining the established activities of its structural relatives, we can construct a scientifically grounded hypothesis regarding its potential therapeutic applications and design a logical, efficient workflow for its biological characterization. The core of this guide is not just to present what is known but to illuminate the path for what can be discovered.

Molecular Profile and Structural Significance

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is an aromatic organic compound with the chemical formula C12H17NO4[1]. Its structure is characterized by a benzene ring substituted with an amino group, a methyl ester, and two alkoxy groups (isopropoxy and methoxy). This arrangement of functional groups provides a versatile scaffold for chemical modification and interaction with biological targets.

The presence of the 2-amino and 4-alkoxy substitutions is particularly noteworthy, as this motif is found in numerous pharmacologically active molecules. These groups can participate in hydrogen bonding, and their electronic properties can influence the molecule's overall reactivity and binding affinity to various enzymes and receptors. The unique combination of an isopropoxy and a methoxy group at the 4 and 5 positions, respectively, may confer specific selectivity and pharmacokinetic properties.

Inferred Biological Activities from Structural Analogs

The true potential of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate can be inferred from the well-documented biological activities of its structural analogs. This section explores these potential activities, providing a rationale for future investigations.

Potential as a Precursor for Kinase Inhibitors

The structurally related compound, Methyl 4-amino-2-methoxybenzoate, is a crucial intermediate in the synthesis of several multi-kinase inhibitors, including Lenvatinib.[2] Kinase inhibitors are a cornerstone of modern oncology, targeting enzymes that regulate cell proliferation, angiogenesis, and survival. The aminobenzoate scaffold provides a foundation for building molecules that can fit into the ATP-binding pocket of various kinases.

The isopropoxy and methoxy groups on the target molecule could be leveraged to achieve specific interactions within the kinase binding site, potentially leading to the development of novel inhibitors with unique selectivity profiles.

Potential as a Dopamine and Serotonin Receptor Modulator

Derivatives of 2-alkoxy-4-amino-5-chlorobenzamide have demonstrated potent activity as antagonists of dopamine D2 and serotonin 5-HT3 receptors.[3][4] These receptors are key targets for antiemetic and antipsychotic drugs. For instance, Metoclopramide, a well-known antiemetic, acts as a D2 receptor antagonist and a mixed 5-HT3 antagonist/5-HT4 agonist.[2]

Given the structural similarities, Methyl 2-amino-4-isopropoxy-5-methoxybenzoate could serve as a starting point for the synthesis of novel central nervous system agents. The specific alkoxy substitutions may influence the affinity and selectivity for different receptor subtypes.

Potential Antitumor and Anti-inflammatory Activity

Some aminobenzoate derivatives have been investigated for their antitumor properties. For example, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been shown to exert its antitumor effect by forming DNA adducts after metabolic activation.[5] Furthermore, other related structures have been explored as inhibitors of lipoxygenases, a family of enzymes involved in inflammatory pathways.[6][7] These enzymes catalyze the oxidation of polyunsaturated fatty acids, leading to the production of pro-inflammatory mediators.[6]

The electron-donating nature of the amino and alkoxy groups on Methyl 2-amino-4-isopropoxy-5-methoxybenzoate could be relevant for both potential mechanisms of action, either through metabolic activation to a reactive species or by interacting with the active site of inflammatory enzymes.

Potential Antipsychotic Properties

The natural product Methyl-2-Amino-3-Methoxybenzoate (MAM) has shown promise as an atypical antipsychotic in preclinical models of schizophrenia.[8] It has been demonstrated to reduce behaviors associated with hyperdopaminergic activity without inducing the side effects commonly associated with current antipsychotic medications.[8] The structural resemblance of our target molecule to MAM suggests that it may also possess activity in the central nervous system and warrants investigation for potential antipsychotic effects.

Proposed Experimental Workflows for Biological Characterization

To empirically validate the hypothesized biological activities of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate, a systematic and multi-tiered experimental approach is necessary.

General Workflow

The following diagram outlines a general workflow for the initial biological characterization of a novel chemical entity like Methyl 2-amino-4-isopropoxy-5-methoxybenzoate.

Caption: A generalized synthetic route for substituted aminobenzoates.

The reactivity of the amino and ester functional groups allows for a wide range of subsequent modifications to create a library of derivatives for structure-activity relationship (SAR) studies.

Concluding Remarks and Future Directions

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate stands as a molecule of significant latent potential. While direct biological data is currently unavailable, a comprehensive analysis of its structural analogs strongly suggests a high probability of activity in several key therapeutic areas, including oncology, central nervous system disorders, and inflammation.

The path forward is clear: a systematic and rigorous biological evaluation, as outlined in this guide, is essential to unlock the true potential of this compound. The versatility of its chemical scaffold offers a promising foundation for the development of novel, potent, and selective therapeutic agents. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further research into this intriguing molecule and its derivatives.

References

- BenchChem. (2025).

- PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.

- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

- SciSpace. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide.

- PubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase.

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- PubChem. (n.d.). Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.

- PubMed. (n.d.). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist.

- PubMed Central. (n.d.). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents.

- MDPI. (n.d.). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine.

- Simson Pharma. (n.d.). methyl 2-amino-4-methoxy-5-((3-morpholinopropoxy)methyl)

- Eureka. (n.d.).

- PubMed Central. (n.d.). The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM)

- PubMed Central. (n.d.). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies.

- BenchChem. (n.d.).

- MDPI. (n.d.).

- Simson Pharma. (n.d.). methyl 2-amino-4-methoxy-5-((3-morpholinopropoxy)methyl)

- Chem-Impex. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester.

- National Institutes of Health. (n.d.). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)

- Aladdin Scientific. (n.d.).

- CymitQuimica. (n.d.).

- Sigma-Aldrich. (n.d.).

Sources

- 1. Methyl 2-amino-4-isopropoxy-5-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacochemical Study of Multitarget Amino Acids’ Hybrids: Design, Synthesis, In vitro, and In silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind each procedural choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction

Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is a substituted anthranilate derivative. The unique arrangement of its functional groups—an amino group ortho to the ester, and adjacent isopropoxy and methoxy groups—makes it a valuable building block in medicinal chemistry. The synthesis of such polysubstituted aromatic rings often requires a strategic, multi-step approach to ensure correct regiochemistry and high yields. The protocol detailed below follows a logical and efficient pathway, starting from a commercially available precursor.

Overall Synthetic Strategy

The synthesis of the target molecule is proposed via a three-step sequence starting from methyl 2-amino-4-hydroxy-5-methoxybenzoate. This strategy involves:

-

Protection of the amino group: The reactive amino group is first protected as an acetamide to prevent side reactions in the subsequent O-alkylation step.

-

Williamson Ether Synthesis: The hydroxyl group is then alkylated with 2-bromopropane to introduce the isopropoxy group. This classic reaction is reliable for forming aryl ethers.

-

Deprotection of the amino group: Finally, the acetyl protecting group is removed under acidic conditions to yield the desired product.

This approach ensures high selectivity and overall good yield.

Experimental Protocols

Part 1: Acetylation of Methyl 2-amino-4-hydroxy-5-methoxybenzoate

Objective: To protect the amino group as an acetamide.

Causality: The amino group is a nucleophile and can react with the alkylating agent in the subsequent step. Acetylation masks the nucleophilicity of the amine, directing the alkylation to the intended hydroxyl group.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| Methyl 2-amino-4-hydroxy-5-methoxybenzoate | 197.18 | 10.0 | 50.7 |

| Acetic Anhydride | 102.09 | 6.2 | 60.8 |

| Pyridine | 79.10 | 4.8 | 60.8 |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (50.7 mmol) of methyl 2-amino-4-hydroxy-5-methoxybenzoate in 100 mL of dichloromethane.

-

To this solution, add 4.8 g (60.8 mmol) of pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 6.2 g (60.8 mmol) of acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain methyl 2-acetamido-4-hydroxy-5-methoxybenzoate as a solid.

Part 2: O-Alkylation (Williamson Ether Synthesis)

Objective: To introduce the isopropoxy group at the C4 position.

Causality: The Williamson ether synthesis is a robust method for forming ethers. The phenoxide ion, generated by the deprotonation of the hydroxyl group with a base (K₂CO₃), acts as a nucleophile and attacks the electrophilic carbon of 2-bromopropane.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| Methyl 2-acetamido-4-hydroxy-5-methoxybenzoate | 239.21 | Assumed quantitative | 50.7 |

| 2-Bromopropane | 122.99 | 7.5 | 61.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.5 | 76.1 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

To the crude methyl 2-acetamido-4-hydroxy-5-methoxybenzoate from the previous step, add 100 mL of DMF.

-

Add 10.5 g (76.1 mmol) of anhydrous potassium carbonate to the mixture.

-

Add 7.5 g (61.0 mmol) of 2-bromopropane.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methyl 2-acetamido-4-isopropoxy-5-methoxybenzoate.

Part 3: Deprotection of the Amino Group

Objective: To remove the acetyl protecting group and obtain the final product.

Causality: Acid-catalyzed hydrolysis is an effective method for deprotecting N-acetyl groups. The acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the amide bond.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| Methyl 2-acetamido-4-isopropoxy-5-methoxybenzoate | 281.29 | Assumed quantitative | 50.7 |

| Methanol | - | 100 mL | - |

| Concentrated HCl (12 M) | - | 25 mL | - |

Procedure:

-

Dissolve the crude methyl 2-acetamido-4-isopropoxy-5-methoxybenzoate in 100 mL of methanol.

-

Add 25 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 65-70 °C) for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Methyl 2-amino-4-isopropoxy-5-methoxybenzoate.

Visualizing the Workflow

Caption: Synthetic pathway for Methyl 2-amino-4-isopropoxy-5-methoxybenzoate.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating steps. The progress of each reaction should be monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the reaction's completeness and the formation of any byproducts. The final product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected shifts in spectroscopic data from starting material to product (e.g., the appearance of signals corresponding to the isopropyl group and the disappearance of the acetyl group protons) will validate the successful synthesis.

Authoritative Grounding and Mechanistic Insights

The synthetic transformations employed in this protocol are well-established in organic chemistry.

-

N-Acetylation: The use of acetic anhydride for the protection of an amino group is a standard procedure. The reaction proceeds via nucleophilic acyl substitution.

-

Williamson Ether Synthesis: This reaction, named after Alexander Williamson, is a cornerstone of ether synthesis. Its mechanism involves an Sₙ2 reaction between an alkoxide (or phenoxide) and a primary alkyl halide. The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation, leaving the anion more nucleophilic and accelerating the reaction.

-

Acid-Catalyzed Deprotection: The hydrolysis of amides under acidic conditions is a fundamental reaction taught in introductory organic chemistry. The mechanism involves the protonation of the amide carbonyl, followed by nucleophilic attack of water.

The reduction of a nitro group to an amine, a common final step in the synthesis of aromatic amines, is often achieved through catalytic hydrogenation. Raney Nickel is a frequently used catalyst for this purpose due to its high activity and efficacy in reducing nitro groups without affecting other functional groups like esters or ethers.[1][2] While not part of the proposed primary route, it represents a viable alternative if starting from a nitro-substituted precursor. The use of Raney Nickel is particularly advantageous where dehalogenation of aromatic halides is a concern.[1][3]

References

- United States Patent US3177252A. Process for the preparation of N-(diethylaminoethyl)-4-amino-2-methoxybenzamide.

- CN103553991A. Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.

- CN103304453A. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Eureka | Patsnap. Available at: [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Available at: [Link]

- US4287365A. Reduction of aromatic nitro compounds with Raney nickel catalyst.

-

The Action of Raney Nickel on Hala-Nitrobenzenes. University of Richmond UR Scholarship Repository. Available at: [Link]

- CN105237422A. Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[4][5]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. ACS Publications. Available at: [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

-

Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Available at: [Link]

-

Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka | Patsnap. Available at: [Link]

-

Synthesis and Characterization of Substituted-2-Aminobenzenethiols. IJCRT.org. Available at: [Link]

-

Hydrogenation of Aromatic Nitro Compounds to Amines on Nickel and Iron-Containing Catalysts. Rasayan Journal of Chemistry. Available at: [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]

-

Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives. ResearchGate. Available at: [Link]

-

Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. Available at: [Link]

-

Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | C12H16ClNO4. PubChem. Available at: [Link]

-

2-Amino-4-methoxybenzoic acid | C8H9NO3. PubChem. Available at: [Link]

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

Technical Support Center: Synthesis of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the challenges of this multi-step synthesis, ensuring a successful and efficient outcome.

Introduction: A Strategic Overview

The synthesis of Methyl 2-amino-4-isopropoxy-5-methoxybenzoate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and common synthetic route involves three key transformations:

-

Nitration of a suitable starting material, such as 4-isopropoxy-3-methoxybenzoic acid, to introduce a nitro group at the 2-position.

-

Reduction of the nitro group to an amino group.

-

Esterification of the carboxylic acid to the corresponding methyl ester.

This guide is structured to address potential issues at each of these critical stages.

Troubleshooting Guides & FAQs

Part 1: Nitration of 4-Isopropoxy-3-methoxybenzoic Acid

The introduction of a nitro group onto the aromatic ring is a crucial first step. The directing effects of the existing isopropoxy and methoxy groups will primarily determine the position of nitration. Both are ortho-, para-directing groups. Given the steric hindrance from the isopropoxy group, the nitration is expected to occur at the position ortho to the methoxy group and para to the isopropoxy group, which is the desired 2-position.

Answer:

Low yields in the nitration step can stem from several factors, from reaction conditions to the purity of your starting materials.

-

Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is typically used. If the concentration of the acids is too low, the reaction may not proceed to completion.

-

Suboptimal Reaction Temperature: Nitration reactions are exothermic. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, you risk side reactions, such as the formation of dinitro products or oxidation of the starting material. Careful temperature control, often by slow, dropwise addition of the nitrating agent in an ice bath, is crucial.

-

Poor Solubility of Starting Material: 4-Isopropoxy-3-methoxybenzoic acid may have limited solubility in the nitrating mixture. Ensure vigorous stirring to maximize the surface area of contact between the reactants.

Troubleshooting Workflow: Optimizing Nitration

Caption: A workflow for troubleshooting low yields in the nitration step.

Answer:

The formation of isomeric nitro products can be a significant challenge. While the 2-nitro isomer is the expected major product, some nitration at other positions might occur.

-

Controlling Reaction Conditions: As mentioned, temperature control is key. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can enhance selectivity.

-

Choice of Nitrating Agent: Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can sometimes offer better regioselectivity compared to the more aggressive nitric acid/sulfuric acid mixture.

-

Purification: Careful purification by column chromatography or fractional crystallization will be necessary to isolate the desired 2-nitro isomer.

| Parameter | Recommended Condition | Rationale |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Standard, effective nitrating mixture. |

| Temperature | 0-10 °C | Minimizes side reactions and improves selectivity. |

| Addition | Slow, dropwise | Controls the exothermicity of the reaction. |

| Stirring | Vigorous | Ensures homogeneity and good reactant contact. |

Table 1: Recommended Conditions for the Nitration of 4-Isopropoxy-3-methoxybenzoic Acid.

Part 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a standard transformation, but the presence of other functional groups requires a selective reducing agent.

Answer:

Incomplete reduction is a common problem and can often be traced back to the catalyst or the reaction setup.

-

Catalyst Deactivation: If you are using catalytic hydrogenation (e.g., with Palladium on carbon, Pd/C), the catalyst can be poisoned by impurities in the starting material or solvent. Ensure you are using high-purity reagents. The catalyst may also lose activity over time; using a fresh batch is recommended.

-

Insufficient Hydrogen Pressure: For catalytic hydrogenation, ensure your system is properly sealed and under a positive pressure of hydrogen gas. A hydrogen balloon is often sufficient for small-scale reactions, but larger scales may require a Parr hydrogenator.

-

Inefficient Stirring: In a heterogeneous reaction like catalytic hydrogenation, vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.

-

Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid. These methods are often robust and less prone to catalyst poisoning issues.[1]

Answer:

Side reactions during the reduction step can lead to a complex product mixture.

-

Chemoselectivity of the Reducing Agent: The choice of reducing agent is critical to avoid the reduction of the ester group (if esterification is performed before reduction) or other sensitive functionalities. Catalytic hydrogenation under mild conditions is generally selective for the nitro group. Sodium borohydride in the presence of a transition metal catalyst can also be a selective option.[2]

-

Reaction Time and Temperature: Over-running the reaction or using elevated temperatures can sometimes lead to undesired side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.

Workflow for Selective Nitro Group Reduction

Caption: Decision-making workflow for troubleshooting the reduction of the nitro group.

Part 3: Esterification of 2-amino-4-isopropoxy-5-methoxybenzoic Acid

The final step is the conversion of the carboxylic acid to a methyl ester. The Fischer-Speier esterification is a common and effective method.

Answer:

Fischer esterification is an equilibrium-controlled reaction, so driving the equilibrium towards the product side is essential for achieving a high yield.

-

Excess Alcohol: Using a large excess of methanol not only acts as a reactant but also as the solvent, pushing the equilibrium towards the formation of the methyl ester.

-

Water Removal: The removal of water, a byproduct of the reaction, will also shift the equilibrium to the right. While a Dean-Stark trap is not practical with methanol due to its boiling point, using a drying agent or simply a large excess of the alcohol is effective.

-

Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[3]

-

Reaction Time and Temperature: The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate. Monitor the reaction by TLC to determine the optimal reaction time.

Answer:

The final product can be contaminated with unreacted starting material, byproducts from previous steps, or side products from the esterification itself.

-

Unreacted Starting Material: If the esterification is incomplete, you will have the starting carboxylic acid in your crude product. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help to remove the acidic starting material.

-

Side Products: Potential side reactions include the formation of byproducts from the degradation of the starting material or product under the strongly acidic and high-temperature conditions of the esterification.

-

Purification Techniques:

-

Column Chromatography: This is a very effective method for separating the desired product from impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation.

-

Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent or solvent pair can be an excellent final purification step.

-

| Step | Common Issue | Troubleshooting Suggestion |

| Nitration | Low yield, multiple isomers | Optimize temperature (0-10 °C), consider a milder nitrating agent, purify carefully. |

| Reduction | Incomplete reaction | Use fresh catalyst, ensure adequate hydrogen pressure, consider alternative reducing agents (SnCl₂, Fe/AcOH). |

| Esterification | Low yield | Use a large excess of methanol, ensure a strong acid catalyst is present, reflux for an adequate time. |

| Purification | Persistent impurities | Utilize column chromatography followed by recrystallization. |

Table 2: Summary of Common Troubleshooting Points.

Experimental Protocols

Protocol 1: Nitration of 4-Isopropoxy-3-methoxybenzoic Acid

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 4-isopropoxy-3-methoxybenzoic acid (1.0 eq) in concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise to the reaction mixture while maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the solid under vacuum. This will yield the crude 2-nitro-4-isopropoxy-5-methoxybenzoic acid.

Protocol 2: Reduction of 2-nitro-4-isopropoxy-5-methoxybenzoic Acid

-

To a solution of 2-nitro-4-isopropoxy-5-methoxybenzoic acid (1.0 eq) in ethanol or acetic acid, add tin(II) chloride dihydrate (3-5 eq).

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-4-isopropoxy-5-methoxybenzoic acid.

Protocol 3: Esterification of 2-amino-4-isopropoxy-5-methoxybenzoic Acid

-